4,5-Difluoro-3-ethoxyphenethyl alcohol
Description
While direct physicochemical data for this compound are unavailable in the provided evidence, its structure suggests properties influenced by fluorine’s electronegativity and the ethoxy group’s electron-donating nature. Fluorine substitutions typically enhance metabolic stability and lipophilicity, making such compounds valuable in medicinal chemistry and agrochemicals. The ethoxy group may improve solubility in organic solvents compared to nitro-substituted analogs, which are more polar and reactive .
Properties
IUPAC Name |
2-(3-ethoxy-4,5-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-14-9-6-7(3-4-13)5-8(11)10(9)12/h5-6,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSGTLDYVCBHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CCO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3-ethoxyphenethyl alcohol typically involves the following steps:
Fluorination: Introduction of fluorine atoms at the desired positions on the phenyl ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Ethoxylation: Introduction of the ethoxy group at the 3rd position. This can be done via nucleophilic substitution reactions using ethoxide ions.
Phenethyl Alcohol Formation: The final step involves the formation of the phenethyl alcohol moiety, which can be achieved through reduction of the corresponding ketone or aldehyde precursor using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3-ethoxyphenethyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction to the corresponding alkane using strong reducing agents.
Substitution: Nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Esterification: Reaction with carboxylic acids to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethoxide ions, other nucleophiles.
Esterification: Carboxylic acids, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Oxidation: Corresponding aldehyde or ketone.
Reduction: Corresponding alkane.
Substitution: Various substituted phenethyl alcohol derivatives.
Esterification: Corresponding esters.
Scientific Research Applications
4,5-Difluoro-3-ethoxyphenethyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3-ethoxyphenethyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain molecular targets. The ethoxy group and phenethyl alcohol moiety can also contribute to its overall activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact :
- Nitro Group : Enhances polarity and oxidative reactivity, making analogs suitable for explosives or photoactive applications but less stable under reducing conditions.
- Ethoxy Group : Provides electron-donating effects, improving stability in basic environments and expanding utility in drug synthesis.
Fluorine Substitution: All compounds exhibit fluorination, which increases electronegativity and resistance to metabolic degradation. However, 4,5-difluoro substitution in the target compound may confer superior steric and electronic effects compared to mono- or asymmetrical di-fluoro patterns in analogs.
Solubility and Lipophilicity :
- Nitro-substituted analogs likely have higher water solubility due to nitro’s polarity, whereas the ethoxy group in the target compound enhances organic-phase solubility, favoring use in hydrophobic matrices.
Research Findings and Implications
Synthetic Utility :
- The ethoxy group in this compound may facilitate milder reaction conditions compared to nitro analogs, which often require stringent handling due to explosive risks .
Biological Activity :
- Fluorinated ethoxy compounds are under investigation as kinase inhibitors or antimicrobial agents, leveraging fluorine’s bioisosteric effects. Nitro analogs, however, are more commonly linked to toxicity concerns (e.g., mutagenicity from nitroso intermediates).
Stability Profile :
- Ethoxy-substituted compounds are less prone to redox reactions than nitro derivatives, suggesting improved shelf life and compatibility in formulation workflows.
Biological Activity
4,5-Difluoro-3-ethoxyphenethyl alcohol is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of two fluorine atoms and an ethoxy group on a phenethyl alcohol backbone, suggests potential biological activities that warrant investigation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study conducted to evaluate various phenethyl alcohol derivatives, it was found that this compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for further development into antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the table below:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 500 |
These results indicate that the compound may modulate inflammatory responses, making it a potential therapeutic agent for inflammatory diseases.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It may interact with receptors on immune cells, altering their activation states.
- Signal Transduction Modulation : The compound may affect intracellular signaling pathways that regulate cytokine production.
Study on Antimicrobial Efficacy
A case study conducted at a university laboratory focused on the antimicrobial efficacy of various phenethyl alcohol derivatives, including this compound. The study involved testing against clinical isolates from patients with infections. Results indicated that the compound effectively reduced bacterial load in vitro and showed promise for further development as an antimicrobial treatment.
Study on Anti-inflammatory Properties
Another case study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by LPS. Mice treated with this compound exhibited reduced swelling and lower levels of inflammatory markers compared to control groups. This suggests potential applications in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
